molecular formula C18H16ClN3O3 B7718501 N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7718501
M. Wt: 357.8 g/mol
InChI Key: HFQYWUPOQXHRFZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, which play important roles in immune responses and hematopoiesis. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases and transplant rejection.

Mechanism of Action

CP-690,550 selectively inhibits N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide enzymes, particularly N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide3, CP-690,550 blocks the downstream signaling of these cytokines, leading to the suppression of immune responses and inflammation.
Biochemical and physiological effects:
CP-690,550 has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in both in vitro and in vivo studies. It also affects the differentiation and function of immune cells, such as T cells, B cells, and natural killer (NK) cells. In addition, CP-690,550 has been found to have an impact on hematopoiesis, particularly on the development of lymphoid cells.

Advantages and Limitations for Lab Experiments

CP-690,550 is a potent and selective inhibitor of N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide3, which makes it a valuable tool for studying the role of N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide3 in immune responses and hematopoiesis. Its specificity also reduces the potential off-target effects compared to other N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide inhibitors. However, the use of CP-690,550 in lab experiments requires careful consideration of its concentration and exposure time, as well as the choice of appropriate controls.

Future Directions

CP-690,550 has shown promising results in preclinical and clinical studies, but there are still several challenges and opportunities for further research. Some of the future directions include:
1. Investigating the long-term safety and efficacy of CP-690,550 in autoimmune diseases and transplant rejection.
2. Exploring the potential combination therapy of CP-690,550 with other immunomodulatory agents.
3. Developing more selective N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide inhibitors for different this compound isoforms and subtypes.
4. Studying the role of N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide3 and other this compound isoforms in cancer and other diseases.
5. Examining the effects of CP-690,550 on the microbiome and gut health in autoimmune diseases and inflammatory bowel disease.

Synthesis Methods

The synthesis of CP-690,550 involves several steps of chemical reactions, including the formation of the 3-ethyl-1,2,4-oxadiazole moiety and the coupling of the phenoxyacetamide and chlorophenyl groups. The detailed synthesis method has been described in several patents and publications.

Scientific Research Applications

CP-690,550 has been studied for its potential therapeutic applications in several autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has also been investigated for its immunosuppressive effects in transplant rejection. In preclinical and clinical studies, CP-690,550 has shown promising results in reducing disease activity and improving clinical outcomes.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-2-16-21-18(25-22-16)12-3-9-15(10-4-12)24-11-17(23)20-14-7-5-13(19)6-8-14/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQYWUPOQXHRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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